[5,6-Dihydroxy-2-(trifluoromethyl)-1-benzofuran-3-yl](thiophen-2-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5,6-Dihydroxy-2-(trifluoromethyl)-1-benzofuran-3-ylmethanone is a complex organic compound that belongs to the class of benzofuran derivatives.
Vorbereitungsmethoden
The synthesis of 5,6-Dihydroxy-2-(trifluoromethyl)-1-benzofuran-3-ylmethanone involves several steps, typically starting with the preparation of the benzofuran core. One common method involves the cyclization of appropriate precursors under specific conditions to form the benzofuran ring . The introduction of the trifluoromethyl group and the thiophene ring can be achieved through various substitution reactions. Industrial production methods may involve optimizing these synthetic routes to achieve higher yields and purity.
Analyse Chemischer Reaktionen
This compound can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups on the benzofuran ring can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced under specific conditions to modify the functional groups or the benzofuran ring itself.
Substitution: The trifluoromethyl group and the thiophene ring can participate in substitution reactions, allowing for the introduction of different substituents. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts for substitution reactions
Wissenschaftliche Forschungsanwendungen
5,6-Dihydroxy-2-(trifluoromethyl)-1-benzofuran-3-ylmethanone has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studying biochemical pathways and molecular interactions.
Wirkmechanismus
The mechanism of action of 5,6-Dihydroxy-2-(trifluoromethyl)-1-benzofuran-3-ylmethanone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The trifluoromethyl group and the thiophene ring play crucial roles in its binding affinity and specificity . The exact molecular targets and pathways involved depend on the specific application and the biological context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 5,6-Dihydroxy-2-(trifluoromethyl)-1-benzofuran-3-ylmethanone include other benzofuran derivatives with different substituents. For example:
Benzofuran-2-yl-(4,5-dihydro-3,5-substituted diphenylpyrazol-1-yl)methanone: Known for its anticancer activity.
Psoralen and 8-methoxypsoralen: Used in the treatment of skin diseases like cancer and psoriasis. The uniqueness of 5,6-Dihydroxy-2-(trifluoromethyl)-1-benzofuran-3-ylmethanone lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
189828-71-5 |
---|---|
Molekularformel |
C14H7F3O4S |
Molekulargewicht |
328.26 g/mol |
IUPAC-Name |
[5,6-dihydroxy-2-(trifluoromethyl)-1-benzofuran-3-yl]-thiophen-2-ylmethanone |
InChI |
InChI=1S/C14H7F3O4S/c15-14(16,17)13-11(12(20)10-2-1-3-22-10)6-4-7(18)8(19)5-9(6)21-13/h1-5,18-19H |
InChI-Schlüssel |
BGLNTYIMHGETFV-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CSC(=C1)C(=O)C2=C(OC3=CC(=C(C=C32)O)O)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.